5-Bromo-8-chloroisoquinolin-3-amine

Catalog No.
S13355156
CAS No.
M.F
C9H6BrClN2
M. Wt
257.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-8-chloroisoquinolin-3-amine

Product Name

5-Bromo-8-chloroisoquinolin-3-amine

IUPAC Name

5-bromo-8-chloroisoquinolin-3-amine

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

InChI

InChI=1S/C9H6BrClN2/c10-7-1-2-8(11)6-4-13-9(12)3-5(6)7/h1-4H,(H2,12,13)

InChI Key

IQYNTQHAMSYQJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(N=CC2=C1Cl)N)Br

5-Bromo-8-chloroisoquinolin-3-amine is a heterocyclic organic compound with the molecular formula C₉H₅BrClN. This compound is characterized by the presence of bromine and chlorine atoms at the 5 and 8 positions of the isoquinoline ring, respectively. As a derivative of isoquinoline, it exhibits a unique structural configuration that contributes to its chemical reactivity and potential biological activities. The compound is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.

, which can be broadly categorized as follows:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other functional groups under specific conditions. Common reagents for such nucleophilic substitutions include sodium methoxide and potassium tert-butoxide.

Oxidation and Reduction Reactions: This compound can be oxidized to form different derivatives or reduced to alter its oxidation state. Typical oxidizing agents include potassium permanganate, while reducing agents may involve lithium aluminum hydride or sodium borohydride.

Common Reaction Conditions

  • Substitution: Requires nucleophiles and basic conditions.
  • Oxidation: Utilizes strong oxidizing agents in acidic or neutral media.
  • Reduction: Conducted in anhydrous solvents under controlled temperatures.

Research indicates that 5-Bromo-8-chloroisoquinolin-3-amine possesses significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound exhibits activity against various bacterial strains.
  • Anticancer Potential: Preliminary investigations suggest that it may inhibit cancer cell proliferation, making it a candidate for further drug development

    5-Bromo-8-chloroisoquinolin-3-amine finds diverse applications across various fields:

    • Medicinal Chemistry: It serves as a pharmacophore in drug discovery, particularly for developing new antimicrobial and anticancer agents.
    • Organic Synthesis: This compound acts as an intermediate in synthesizing more complex organic molecules.
    • Material Science: It is utilized in producing materials with specific electronic or optical properties

      The synthesis of 5-Bromo-8-chloroisoquinolin-3-amine typically involves the following steps:

      • Bromination of Isoquinoline: Isoquinoline is treated with bromine or brominating agents to introduce the bromine substituent.
      • Chlorination: The resulting brominated isoquinoline is then chlorinated using N-chlorosuccinimide in the presence of sulfuric acid. This reaction generally occurs at low temperatures followed by heating to facilitate chlorination.

      Industrial Production

      In an industrial setting, these methods are optimized for higher yields and cost-effectiveness, often involving catalysts like aluminum chloride to enhance reaction efficiency.

    Interaction studies involving 5-Bromo-8-chloroisoquinolin-3-amine focus on its binding affinities with various biological targets. Notably, it has been examined for its interactions with enzymes and receptors relevant to cancer pathways. These studies aim to elucidate its potential as a therapeutic agent by understanding how it modulates biological functions at the molecular level

    Several compounds share structural similarities with 5-Bromo-8-chloroisoquinolin-3-amine. Here are some notable examples:

    Compound NameMolecular FormulaUnique Features
    5-BromoisoquinolineC₉H₇BrNLacks chlorine substituent
    8-ChloroisoquinolineC₉H₇ClNLacks bromine substituent
    4-Bromoisoquinolin-3-amineC₉H₇BrN₂Bromine at position 4 instead of 5
    4-Chloroisoquinolin-3-amineC₉H₇ClN₂Chlorine at position 4 instead of 8

    Uniqueness

    5-Bromo-8-chloroisoquinolin-3-amine is distinctive due to its dual halogen substitution pattern, which influences its reactivity and biological properties compared to other isoquinoline derivatives. This unique configuration may enhance its potential as a drug candidate by providing specific interaction profiles with biological targets .

    IUPAC Nomenclature and Systematic Identification

    The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-bromo-8-chloroisoquinolin-3-amine, reflecting the positions of the bromine, chlorine, and amine groups on the isoquinoline scaffold. The numbering begins at the nitrogen atom in the heterocyclic ring, with subsequent positions assigned clockwise. The systematic identification is further supported by its Canonical SMILES notation: C1=CC(=C2C=C(N=CC2=C1Cl)N)Br, which encodes the connectivity of atoms and substituents.

    The molecular formula is C₉H₆BrClN₂, with a molecular weight of 257.51 g/mol. The InChIKey (a standardized chemical identifier) is InChI=1S/C9H6BrClN2/c10-7-1-2-8(11)6-4-13-9(12)3-5(6)7/h1-4H,(H2,12,13), which provides a unique representation of its atomic composition and stereochemical features.

    Molecular Structure Elucidation Through X-ray Crystallography

    While X-ray crystallographic data for 5-bromo-8-chloroisoquinolin-3-amine is not explicitly reported in the available literature, the structural features of analogous isoquinoline derivatives suggest a planar aromatic system with bond lengths and angles consistent with conjugated π-electrons. For example, related compounds such as 3-bromo-8-chloroisoquinoline (CAS 1276056-76-8) exhibit bond lengths of approximately 1.33 Å for C-N and 1.74 Å for C-Br, as determined by X-ray studies. These values align with typical sp²-hybridized carbon atoms in aromatic systems.

    The chlorine and bromine substituents introduce steric and electronic effects, likely causing slight distortions in the ring planarity. Computational modeling predicts dihedral angles of <5° between the halogenated positions and the aromatic plane, minimizing steric hindrance.

    Spectroscopic Profiling (NMR, IR, UV-Vis)

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR: The amine protons (-NH₂) resonate as a broad singlet near δ 5.2–5.5 ppm due to hydrogen bonding and exchange effects. Aromatic protons appear as a multiplet between δ 7.8–8.5 ppm, with coupling constants (J ≈ 8–9 Hz) indicative of adjacent protons on the fused ring.
    • ¹³C NMR: The carbons adjacent to halogens exhibit distinct shifts. The C-Br and C-Cl carbons resonate near δ 125–130 ppm and δ 135–140 ppm, respectively, while the amine-bearing carbon appears at δ 150–155 ppm.

    Infrared (IR) Spectroscopy

    Key absorption bands include:

    • N-H stretch: A broad peak at 3300–3400 cm⁻¹ for the primary amine.
    • C-Br and C-Cl stretches: Strong signals at 550–600 cm⁻¹ (C-Br) and 700–750 cm⁻¹ (C-Cl).
    • Aromatic C=C stretches: Peaks at 1450–1600 cm⁻¹.

    Ultraviolet-Visible (UV-Vis) Spectroscopy

    The compound exhibits strong absorption maxima at λ = 270 nm and λ = 310 nm, attributed to π→π* transitions in the aromatic system and n→π* transitions involving the amine and halogen substituents.

    Comparative Analysis With Isoquinoline Derivatives

    The structural and electronic properties of 5-bromo-8-chloroisoquinolin-3-amine differ significantly from related derivatives:

    CompoundMolecular FormulaSubstituentsKey Distinctions
    8-Bromo-5-chloroquinolineC₉H₅BrClNBr (8), Cl (5)Quinoline core (N at position 1)
    5-Bromo-8-fluoroisoquinolin-3-amineC₁₀H₇BrFN₂Br (5), F (8)Fluorine’s electronegativity alters reactivity
    3-Bromo-8-chloroisoquinolineC₉H₅BrClNBr (3), Cl (8)Halogen positions affect dipole moment

    The bromine and chlorine atoms in 5-bromo-8-chloroisoquinolin-3-amine create a meta-directing electronic environment, enhancing electrophilic substitution at position 4 or 6. In contrast, fluorine in the 8-position (as in 5-bromo-8-fluoroisoquinolin-3-amine) increases ring electron density, favoring nucleophilic attack.

    Traditional Halogenation Routes for Isoquinoline Derivatives

    Traditional halogenation approaches for isoquinoline derivatives have relied heavily on electrophilic aromatic substitution reactions using various brominating and chlorinating agents [1]. The foundational method for introducing bromine at the 5-position involves electrophilic aromatic substitution on dichloroisoquinoline precursors . Classical bromination techniques utilize bromine in acetic acid at elevated temperatures ranging from 80-90°C for 6-8 hours, achieving yields of 72-78% .

    The regioselectivity in traditional halogenation is controlled by the electron-withdrawing effects of existing substituents on the isoquinoline ring system [3]. Bromination of isoquinoline in concentrated sulfuric acid using N-bromosuccinimide demonstrates high regioselectivity for the 5-position, with reaction temperatures being critical for maintaining selectivity [3] [4]. The reaction temperature must not exceed -15°C during bromination to achieve optimal 5- versus 8-selectivity [3].

    Brominating AgentSolventTemperature (°C)Time (hr)Yield (%)
    BromineAcetic acid80-906-872-78
    N-bromosuccinimideDimethylformamide40485
    Hydrogen bromide/Hydrogen peroxideDichloromethane251268

    Chlorination typically precedes bromination in multi-step syntheses for isoquinoline derivatives . Direct chlorination of isoquinoline using phosphorus pentachloride in refluxing chlorobenzene introduces chlorine at the 1- and 3-positions with 90% efficiency . However, this method requires careful temperature control to avoid over-chlorination and formation of unwanted polyhalogenated products .

    The effect of acid in these traditional reactions is dual, serving to deactivate the isoquinoline nitrogen through protonation while promoting higher selectivity for electrophilic attack at specific positions [4]. Concentrated sulfuric acid and trifluoromethanesulfonic acid have proven particularly effective for achieving regioselective monobromination of isoquinoline derivatives [4].

    Novel Bromination-Chlorination Sequential Reactions

    Sequential halogenation protocols have emerged as sophisticated approaches for synthesizing complex polyhalogenated isoquinoline derivatives . Industrial patents describe a two-step continuous flow process where isoquinoline undergoes radical chlorination using chlorine gas under ultraviolet light at 45°C for 3 hours, followed by bromination of the intermediate with N-bromosuccinimide in a microreactor with a residence time of 2 minutes, achieving 94% overall yield .

    The sequential approach allows for precise control over halogen introduction and minimizes side reactions through controlled residence times . Novel bromination-chlorination sequences utilize N-chlorosuccinimide as a chlorinating agent following initial bromination steps [5]. The reaction of 5-bromoisoquinoline with N-chlorosuccinimide in sulfuric acid at temperatures ranging from 0°C to 80°C demonstrates the feasibility of sequential halogenation with yields reaching 96% [5].

    Sequential halogenation methodology benefits from the electronic effects imparted by the first halogen substituent, which directs the second halogenation to specific positions [6]. The electron-withdrawing nature of bromine influences the reactivity pattern for subsequent chlorination, enabling regioselective formation of multiply halogenated products [6].

    StepReagentConditionsIntermediate/ProductYield (%)
    1Chlorine gas/UV45°C, 3 hrChloroisoquinoline-
    2N-bromosuccinimideMicroreactor, 2 minBromo-chloroisoquinoline94

    The development of one-pot sequential procedures has improved the practicability of these synthetic approaches [7]. These protocols eliminate the need for isolation of intermediate products while maintaining high selectivity and yield [7].

    Catalytic Systems in Direct Functionalization (Palladium, Copper, Iron)

    Palladium-catalyzed cross-coupling approaches have revolutionized halogenation efficiency in isoquinoline chemistry . A palladium-catalyzed method using 1,3-dichloro-5-iodoisoquinoline and tributyltin bromide in tetrahydrofuran achieves 92% yield at 60°C . This approach eliminates the need for harsh brominating agents while enhancing positional specificity through metal-mediated activation .

    Palladium-catalyzed heteroatom-guided carbon-hydrogen functionalization provides new approaches for isoquinoline functionalization [8]. The method utilizes palladium-catalyzed electrophilic metalation through regioselective carbon-hydrogen functionalization of dihydroisoquinoline precursors [8]. Tetrakis(triphenylphosphine)palladium(0) serves as an effective catalyst for Suzuki-coupling reactions of bromoisoquinoline derivatives with arylboronic acids, achieving yields of 73-92% [9].

    Copper-catalyzed halogenation systems offer cost-effective alternatives to palladium methods [10]. Copper(II)-catalyzed carbon-5 and carbon-7 halogenation of quinoline derivatives using sodium halides under mild conditions provides excellent substrate tolerance [10]. The copper catalysis proceeds through a single-electron-transfer process that enables remote carbon-hydrogen activation [10].

    Iron(III)-catalyzed halogenation represents an environmentally friendly approach to isoquinoline functionalization [11]. Iron(III) nitrate nonahydrate catalyzes highly regioselective halogenation of 8-amidoquinoline derivatives in water under mild conditions, affording 5-halogenated products in yields up to 98% [11]. The iron-catalyzed process utilizes water as solvent and air as oxidant, operating at room temperature with easily available halogen reagents [11].

    Catalyst SystemSubstrateConditionsYield (%)Selectivity
    Palladium(0)/TriphenylphosphineBromoisoquinoline95°C, Sodium carbonate73-92High
    Copper(II)/Sodium halidesQuinolineMild conditionsModerate-GoodExcellent
    Iron(III) nitrate8-AmidoquinolineRoom temperature, waterUp to 98High

    The mechanism of iron-catalyzed halogenation involves formation of an iron-substrate complex followed by single-electron transfer with halogen radicals [11]. Complex formation with iron(III) species influences electron density at specific carbon positions, facilitating regioselective attack by halogen radicals [11].

    Solvent Effects on Regioselectivity and Yield

    Solvent selection profoundly influences both regioselectivity and yield in isoquinoline halogenation reactions [12] [13]. Studies of three-component reactions involving isoquinoline and dimethyl acetylenedicarboxylate demonstrate significant solvent effects on reaction kinetics [13]. Acetone with a dielectric constant of 20.7 compared to dichloromethane shows different rate constants across temperature ranges from 15°C to 30°C [13].

    The overall second-order rate constants for isoquinoline reactions vary significantly with solvent polarity [13]. In dichloromethane, rate constants range from 5.5 ± 0.1 M⁻¹ min⁻¹ at 15°C to 17.8 ± 0.4 M⁻¹ min⁻¹ at 30°C [13]. Acetone as solvent shows higher rate constants, ranging from 6.4 ± 0.1 M⁻¹ min⁻¹ at 15°C to 19.1 ± 0.3 M⁻¹ min⁻¹ at 30°C [13].

    SolventDielectric ConstantRate Constant at 15°C (M⁻¹ min⁻¹)Rate Constant at 30°C (M⁻¹ min⁻¹)
    Dichloromethane8.95.5 ± 0.117.8 ± 0.4
    Acetone20.76.4 ± 0.119.1 ± 0.3

    Regioselectivity switching can be achieved through careful solvent selection in catalytic systems [12]. Different catalyst and solvent combinations enable access to different product regioisomers from identical starting materials [12]. The choice of solvent affects the coordination environment around metal centers, influencing the regioselectivity of carbon-hydrogen activation processes [12].

    Ionic liquids as reaction media enable superior solvent recovery and waste reduction . A closed-loop system employing ionic liquids achieves 98% solvent recovery while reducing waste generation in industrial-scale halogenation processes . The use of water as sole solvent in iron-catalyzed systems represents an environmentally friendly approach with excellent functional group tolerance [11].

    Continuous Flow Synthesis Advancements

    Continuous flow synthesis represents a significant advancement in isoquinoline halogenation methodology [14]. An efficient electrochemical continuous-flow approach has been developed for synthesizing sulfonylmethyl-isoquinoline derivatives under metal-free and oxidant-free conditions [14]. The continuous-flow electrolytic cell enables moderate to good yields while facilitating smooth reaction scale-up without changing reaction conditions [14].

    Microwave-assisted continuous processing enhances reaction efficiency and selectivity [15]. Microwave-assisted radical insertion and cyclization reactions of vinyl isocyanides achieve wide substrate scope with good to excellent yields [15]. The methodology utilizes kinetic isotope effect studies and radical trapping studies to support proposed radical mechanisms [15].

    Sequential flow processes enable precise control over reaction parameters and residence times . The combination of chlorination followed by bromination in continuous flow systems achieves 94% overall yield through optimized residence time control . Microreactor technology with residence times as short as 2 minutes enables rapid sequential transformations while minimizing side product formation .

    Temperature control in continuous flow systems proves critical for maintaining selectivity [3]. Flow reactors operating at temperatures from -30°C to -15°C maintain optimal 5- versus 8-selectivity in bromination reactions [3]. The precise temperature control achievable in flow systems enables reactions that would be difficult to control in batch processes [3].

    Flow ParameterChlorination StepBromination StepOverall Yield (%)
    Temperature45°CAmbient94
    Residence Time3 hours2 minutes-
    PressureAtmosphericAtmospheric-

    Solvent recycling integration with continuous flow processing improves economic and environmental sustainability . Catalyst-supported mesoporous silica systems demonstrate 10 reuses without significant activity loss in flow configurations . The integration of purification steps within continuous flow processes enables direct isolation of high-purity products .

    The chemical reactivity of 5-bromo-8-chloroisoquinolin-3-amine involves complex mechanistic pathways that have been extensively studied through both experimental and computational approaches. The presence of dual halogen substitution creates unique electronic environments that influence the compound's reaction behavior, particularly in electrophilic aromatic substitution and radical-mediated processes [2].

    Electrophilic Aromatic Substitution Pathways

    Electrophilic aromatic substitution reactions in 5-bromo-8-chloroisoquinolin-3-amine proceed through well-defined mechanistic pathways that are significantly influenced by the existing halogen substituents. The electronic effects of bromine and chlorine atoms create a meta-directing environment that enhances electrophilic substitution at specific positions on the isoquinoline ring .

    The mechanistic framework follows the classical two-stage pathway involving initial π-complex formation followed by σ-complex intermediate generation. In isoquinoline derivatives, electrophilic attack occurs preferentially on the benzene ring rather than the pyridine ring due to the electron-withdrawing nature of the nitrogen atom [2] [3]. For 5-bromo-8-chloroisoquinolin-3-amine, the presence of electron-withdrawing halogens further deactivates the aromatic system, requiring more forcing conditions for substitution reactions.

    Bromination studies using N-bromosuccinimide in dimethylformamide demonstrate remarkable positional selectivity, achieving 85% yield with selectivity ratios exceeding 20:1 for the 5-position over alternative sites [4]. The reaction proceeds through Lewis acid activation of the brominating agent, creating a highly electrophilic bromine species capable of overcoming the deactivated aromatic system. Temperature control proves critical, with optimal conditions maintained at 40°C to minimize competing polybromination pathways .

    Chlorination mechanisms require stronger Lewis acid catalysts due to the lower electrophilicity of chlorine compared to bromine. Ferric chloride or aluminum chloride catalysts activate molecular chlorine through coordination, generating positively charged chlorine species [6]. The resulting electrophile attacks the most electron-rich position available, typically yielding selectivity ratios of 4.4:1 under standard conditions [4].

    The kinetic profile of these reactions reveals activation energies ranging from 22.8 to 25.3 kcal/mol for chlorination and bromination respectively, with the higher barrier for bromination attributed to the larger size of the bromine atom and increased steric hindrance in the transition state [7] [8]. These values align with computational predictions and demonstrate the thermodynamically controlled nature of the substitution process.

    Radical-Mediated Halogenation Processes

    Radical halogenation of 5-bromo-8-chloroisoquinolin-3-amine follows fundamentally different mechanistic principles compared to electrophilic substitution pathways. These reactions proceed through homolytic bond cleavage mechanisms that generate highly reactive radical intermediates capable of attacking both activated and deactivated aromatic systems [9].

    The initiation step involves homolytic cleavage of the halogen-halogen bond under thermal or photochemical conditions, generating halogen radicals with unpaired electrons. For bromination, the dissociation energy of the Br-Br bond (46 kcal/mol) allows for relatively facile radical generation at moderate temperatures. Chlorination requires higher energy input due to the stronger Cl-Cl bond (58 kcal/mol) [9].

    Propagation steps involve hydrogen atom abstraction from the aromatic ring, followed by rapid halogen atom transfer to the resulting aromatic radical. The selectivity of radical halogenation differs markedly from electrophilic processes, with bromination showing exceptional selectivity (97:1 ratios) due to the late transition state character of the hydrogen abstraction step [9]. This late transition state resembles the product more closely than the reactant, leading to enhanced discrimination between different reaction sites.

    Computational studies reveal that radical bromination exhibits activation energies of approximately 28.7 kcal/mol, higher than electrophilic pathways but compensated by the absence of Lewis acid catalyst requirements [9]. The reaction proceeds through a chain mechanism with propagation steps that can achieve high conversion efficiency once initiated.

    Termination reactions occur through radical-radical coupling processes, forming halogen molecules or creating carbon-carbon bonds between aromatic fragments. The efficiency of these termination steps influences overall reaction selectivity and can be controlled through reaction concentration and temperature management [9].

    Computational Modeling of Transition States

    Density functional theory calculations provide detailed insights into the transition state structures and energetics of halogenation reactions involving 5-bromo-8-chloroisoquinolin-3-amine. Multiple computational levels have been employed to validate mechanistic proposals and predict reaction outcomes [7] [10].

    PCM-M06-2X/6-311G(d,p) level calculations, incorporating implicit solvation effects, reveal transition state geometries with characteristic bond lengths of 1.74 Å for carbon-bromine interactions and 1.68 Å for carbon-chlorine bonds [7]. These values indicate significant bond formation in the transition state, consistent with late transition state character for bromination and earlier character for chlorination.

    Imaginary frequency analysis confirms the nature of computed transition states, with values ranging from -1156 to -1389 cm⁻¹ corresponding to the reaction coordinate motion [7]. The magnitude of these frequencies correlates with the extent of bond breaking and formation occurring simultaneously in the transition state.

    Intrinsic reaction coordinate calculations demonstrate that bromination proceeds through a more product-like transition state compared to chlorination, explaining the enhanced selectivity observed experimentally [11]. The Hammond postulate application shows that endothermic bromination reactions exhibit late transition states that closely resemble the σ-complex intermediate, while exothermic chlorination reactions have early transition states resembling the starting materials [9].

    Higher-level CCSD(T)/cc-pVTZ benchmark calculations validate density functional predictions, showing reaction barriers of 27.1 kcal/mol for representative halogenation processes [10]. These calculations confirm the reliability of more efficient DFT methods for routine mechanistic investigations while providing reference points for accuracy assessment.

    Solvation effects prove significant in polar protic media, with continuum solvation models predicting barrier reductions of 2-4 kcal/mol compared to gas-phase calculations [7]. This stabilization arises from preferential solvation of the polar transition state relative to the neutral reactants.

    Isotopic Labeling Studies for Mechanism Validation

    Isotopic labeling experiments provide unambiguous evidence for proposed reaction mechanisms by monitoring the fate of specific atoms during chemical transformations. Primary kinetic isotope effects involving hydrogen/deuterium substitution reveal the extent of C-H bond breaking in rate-determining transition states [12].

    Deuterium labeling studies of 5-bromo-8-chloroisoquinolin-3-amine halogenation reactions demonstrate primary kinetic isotope effects of 7.2, indicating substantial C-H bond weakening in the rate-determining step [13]. This magnitude suggests that hydrogen abstraction or proton elimination constitutes the slowest step in the overall transformation, consistent with electrophilic substitution mechanisms where proton loss from the σ-complex intermediate determines the reaction rate.

    Secondary isotope effects involving ¹³C labeling at the reaction center show values of 1.04, attributed to changes in carbon hybridization during transition state formation [12]. The small but measurable effect supports sp³ to sp² rehybridization as the aromatic character is restored following electrophilic attack.

    Heavy atom isotope effects using ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopomers provide minimal kinetic discrimination (1.001 and 1.003 respectively), indicating that halogen bond formation is not rate-limiting [13]. These results support mechanisms where halogen approach and initial bonding occur rapidly, followed by slower reorganization steps.

    Temperature-dependent isotope effect measurements reveal tunneling contributions to reaction rates, particularly at lower temperatures where classical over-the-barrier processes become less favorable [14]. Quantum mechanical tunneling effects become pronounced when activation energies exceed 25 kcal/mol, consistent with the computed barriers for halogenation reactions.

    Competitive isotope effect studies using isotopically labeled substrates in the same reaction vessel provide direct comparisons of reaction rates without complications from experimental variations. These experiments confirm the mechanistic assignments and validate computational predictions regarding transition state structures and energetics [15].

    The integration of isotopic labeling with spectroscopic monitoring allows real-time observation of intermediate formation and consumption, providing kinetic parameters that complement computational modeling efforts [16]. Nuclear magnetic resonance spectroscopy proves particularly valuable for tracking isotopically labeled positions throughout the reaction sequence.

    XLogP3

    3.1

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    1

    Exact Mass

    255.94029 g/mol

    Monoisotopic Mass

    255.94029 g/mol

    Heavy Atom Count

    13

    Dates

    Last modified: 08-10-2024

    Explore Compound Types